

physicochemical properties of 4-Chloro-5-methoxy-2-methylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-5-methoxy-2-methylpyrimidine

CAS No.: 698-33-9

Cat. No.: B3024496

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Chloro-5-methoxy-2-methylpyrimidine**

Introduction

4-Chloro-5-methoxy-2-methylpyrimidine is a substituted pyrimidine derivative that serves as a crucial building block in synthetic organic chemistry. The pyrimidine core is a fundamental heterocycle found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.^[1] The specific arrangement of the chloro, methoxy, and methyl substituents on this particular scaffold imparts a unique combination of reactivity and physical properties, making it a valuable intermediate for drug discovery and material science. The chloro group, in particular, provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups.^[1] This guide offers a detailed exploration of the core physicochemical properties of **4-Chloro-5-methoxy-2-methylpyrimidine**, providing essential data and procedural insights for researchers and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all subsequent chemical and physical analysis.

- Chemical Name: **4-Chloro-5-methoxy-2-methylpyrimidine**[2]
- Synonyms: 4-chloro-2-methyl-5-pyrimidinyl methyl ether[2][3]
- CAS Number: 698-33-9[2]
- Molecular Formula: C₆H₇ClN₂O
- SMILES: COC1=C(Cl)N=C(C)N=C1
- InChI Key: SEPGLLQTLDBFAY-UHFFFAOYSA-N[2]

The structure features a pyrimidine ring substituted at position 4 with a chlorine atom, at position 5 with a methoxy group, and at position 2 with a methyl group. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group significantly influences the electronic character and reactivity of the pyrimidine ring.[4]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. **4-Chloro-5-methoxy-2-methylpyrimidine** is typically a solid at room temperature.[2][5]

Property	Value	Source
Molecular Weight	158.59 g/mol	[2]
Physical Form	Solid	[2][5]
Purity	≥95% - 97%	[2][3][5]
Storage Temperature	2-8°C, Inert atmosphere	[5]
InChI Code	1S/C6H7ClN2O/c1-4-8-3-5(10-2)6(7)9-4/h3H,1-2H3	[2]

Causality Behind Properties:

- **Solid State:** The planar structure of the pyrimidine ring and the presence of polar C-Cl and C-O bonds allow for significant intermolecular interactions, resulting in a solid form at standard conditions.
- **Storage Conditions:** The recommendation for storage under an inert atmosphere at refrigerated temperatures (2-8°C) suggests a sensitivity to moisture and potential for slow degradation at ambient temperatures over extended periods.[5] Containers should be kept tightly sealed to prevent leakage and contamination.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structural integrity and purity of **4-Chloro-5-methoxy-2-methylpyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific spectra for this exact compound are not publicly available, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons.[6]

- **¹H NMR:**
 - **Pyrimidine Proton (C6-H):** A singlet is expected for the single proton on the pyrimidine ring. Its chemical shift would be downfield due to the deshielding effects of the electronegative nitrogen atoms and the adjacent chloro and methoxy groups.
 - **Methoxy Protons (-OCH₃):** A singlet integrating to three protons is expected for the methoxy group.
 - **Methyl Protons (-CH₃):** A singlet integrating to three protons is expected for the methyl group at the 2-position.
- **¹³C NMR:**
 - Distinct signals are expected for each of the six carbon atoms in the molecule, with the carbons attached to nitrogen, chlorine, and oxygen appearing at lower fields (higher ppm)

values).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.

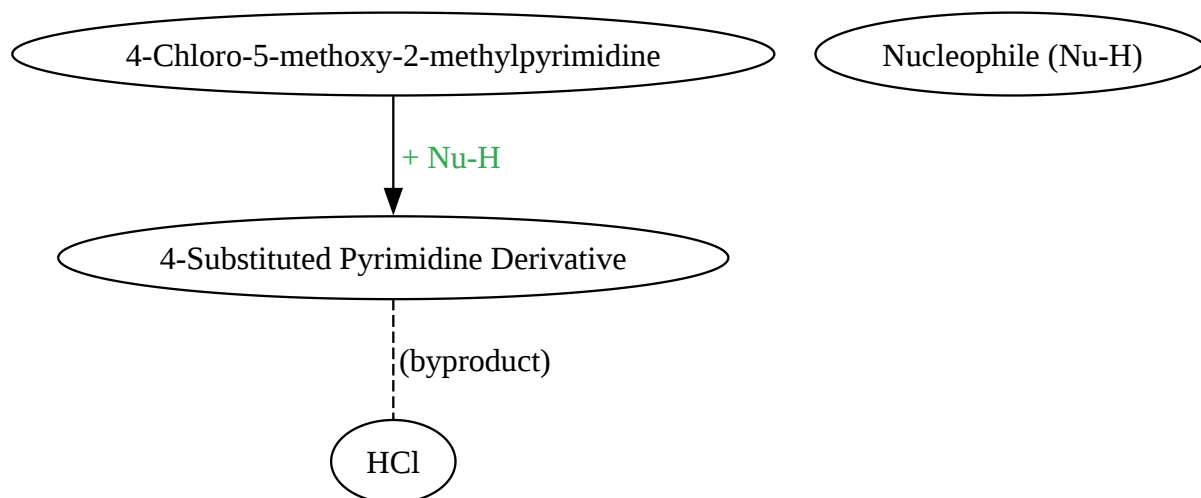
- **Molecular Ion Peak:** In an Electron Ionization (EI) mass spectrum, a molecular ion peak ($[M]^+$) would be expected at m/z 158. An isotopic peak ($[M+2]^+$) at m/z 160 with approximately one-third the intensity of the $[M]^+$ peak would also be present, which is characteristic of a compound containing one chlorine atom.
- **Fragmentation:** Key fragmentation pathways would likely involve the loss of the methyl group ($\bullet\text{CH}_3$), the methoxy group ($\bullet\text{OCH}_3$), or the chlorine atom ($\bullet\text{Cl}$), leading to characteristic fragment ions that can be used to confirm the structure.

Reactivity and Synthetic Utility

The chemical behavior of **4-Chloro-5-methoxy-2-methylpyrimidine** is dominated by the reactivity of the C4-chloro substituent.

Nucleophilic Aromatic Substitution (S_NAr)

The chlorine atom at the 4-position is activated by the electron-withdrawing nitrogen atoms in the pyrimidine ring, making it a good leaving group in nucleophilic aromatic substitution reactions. This is the primary reason for its utility as a synthetic intermediate.^[1] A wide range of nucleophiles (e.g., amines, thiols, alcohols) can displace the chloride to generate a diverse library of substituted pyrimidines.



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Synthesis

The synthesis of related chloro-pyrimidines often involves the chlorination of a corresponding hydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).^[7] ^[8] This highlights a common synthetic route in pyrimidine chemistry.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the qualitative and quantitative analysis of **4-Chloro-5-methoxy-2-methylpyrimidine**, ensuring identity, purity, and concentration. The methodology is adapted from standard procedures for similar heterocyclic compounds.^[9]

Objective: To confirm the identity and assess the purity of a sample of **4-Chloro-5-methoxy-2-methylpyrimidine**.

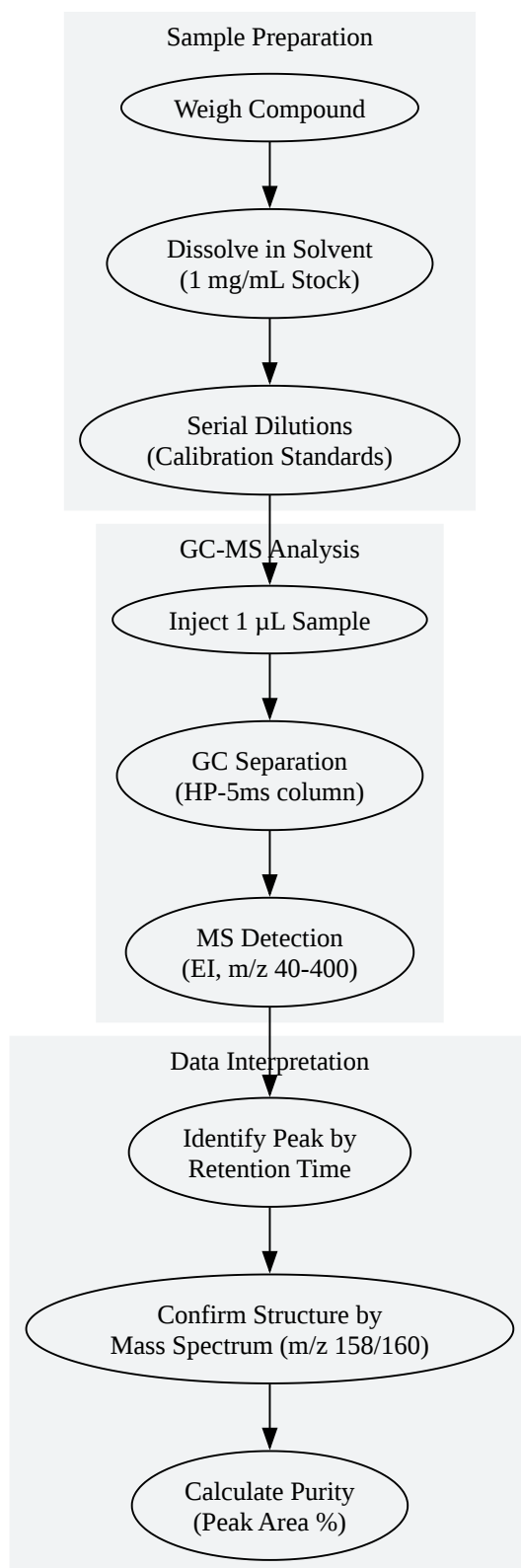
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is chosen for its ability to separate volatile compounds and provide definitive mass-to-charge ratio data for identification.^[9]

Step-by-Step Protocol:

- Sample Preparation:

- Stock Solution: Accurately weigh and dissolve approximately 10 mg of the compound in 10 mL of a high-purity volatile solvent (e.g., ethyl acetate or acetonitrile) to create a 1 mg/mL stock solution.[9] The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and be suitable for GC injection.
- Working Solutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50 µg/mL). This is crucial for quantitative analysis.[9]
- Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 8890 GC System or equivalent.
 - Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column, which is effective for separating a wide range of organic molecules.[9]
 - Injector Temperature: 250°C.
 - Injection Volume: 1 µL.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: Increase at 10°C/min to 280°C.
 - Hold: Maintain 280°C for 5 minutes. This program ensures the elution of the analyte while separating it from potential impurities.[9]
 - MS Transfer Line Temperature: 280°C.
 - Ion Source Temperature: 230°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.[9]

- Data Analysis:
 - Identification: The retention time from the gas chromatogram provides one level of identification. The mass spectrum of the eluting peak should be compared to a reference spectrum or analyzed for the expected molecular ion (m/z 158) and the characteristic Cl isotope pattern (m/z 160).
 - Purity Assessment: The purity is calculated by integrating the peak area of the analyte and comparing it to the total area of all detected peaks in the chromatogram.



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Conclusion

4-Chloro-5-methoxy-2-methylpyrimidine is a synthetically versatile heterocyclic compound whose value is rooted in its distinct physicochemical properties. Its solid state, defined molecular weight, and characteristic spectroscopic signatures provide a clear basis for its identification and quality control. The strategic placement of the chloro group renders it an ideal precursor for constructing more complex molecules through nucleophilic substitution, cementing its role as a key intermediate in the fields of medicinal chemistry and materials science. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this compound in their research endeavors.

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